molecular formula C14H24N2OS B4119287 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B4119287
M. Wt: 268.42 g/mol
InChI Key: VUVJBNFMZLQTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as CTU, is a chemical compound that has been widely used in scientific research. CTU is a thiourea derivative that has shown promising results in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood. However, it is believed that N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea works by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. For example, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in cancer invasion and metastasis. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in inflammation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have various biochemical and physiological effects. In cancer research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuroprotection research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce oxidative stress, inflammation, and neuronal damage. In anti-inflammatory research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce inflammation and improve tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is its broad range of applications in scientific research. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have potential applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Another advantage of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea is its relatively low toxicity, which makes it a promising candidate for further development.
However, there are also some limitations to the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments. One limitation is the limited availability of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which makes it difficult to carry out large-scale experiments. Another limitation is the lack of understanding of the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea in scientific research. One direction is the development of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea-based therapies for cancer treatment, neuroprotection, and anti-inflammatory effects. Another direction is the optimization of the synthesis method of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which could lead to improved yield and purity. Finally, further research is needed to fully understand the mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea, which could lead to the development of more effective N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea-based therapies.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been extensively studied for its potential applications in cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea works by inducing apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
In neuroprotection research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to protect neurons from oxidative stress and inflammation. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to improve cognitive function in animal models of Alzheimer's disease. In anti-inflammatory research, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.

properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c18-14(16-11-13-7-4-10-17-13)15-9-8-12-5-2-1-3-6-12/h5,13H,1-4,6-11H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVJBNFMZLQTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(tetrahydrofuran-2-ylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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